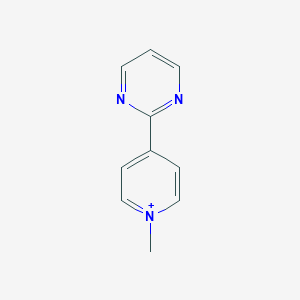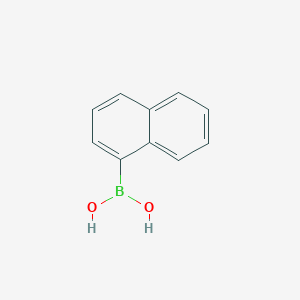
Ácido 1-naftalenoborónico
Descripción general
Descripción
1-Naphthaleneboronic acid is an organic compound with the molecular formula C₁₀H₉BO₂. It is a boronic acid derivative of naphthalene, characterized by the presence of a boronic acid group attached to the first carbon of the naphthalene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-Naphthaleneboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-Naphthaleneboronic acid, also known as 1-Naphthylboronic acid, is a useful synthetic intermediate . It is primarily used as a reagent in the synthesis of various organic compounds .
Mode of Action
1-Naphthaleneboronic acid is a key building block for the introduction of a naphthyl group through cross-coupling protocols . It interacts with its targets through the Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction .
Biochemical Pathways
The compound is involved in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction . It is also used in the preparation of 9-anthracene-spirobenzofluorene host materials .
Result of Action
1-Naphthaleneboronic acid is used as a substrate in fluorometric boronic acid-based saccharide sensors based on the Suzuki homocoupling reactions . It is also a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials .
Action Environment
The action, efficacy, and stability of 1-Naphthaleneboronic acid can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Análisis Bioquímico
Biochemical Properties
1-Naphthaleneboronic acid plays a significant role in biochemical reactions. It is used as a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials . It is also used in the synthesis of a bifunctional polymer for the hydrolysis of cellulose . Furthermore, it serves as a substrate in fluorometric boronic acid-based saccharide sensors based on the Suzuki homocoupling reactions .
Cellular Effects
It is known to be involved in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction . This suggests that it may influence cellular processes related to these compounds.
Molecular Mechanism
The molecular mechanism of 1-Naphthaleneboronic acid primarily involves its role as a building block in cross-coupling protocols . It participates in the Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction, to synthesize polyaromatic hydrocarbons .
Metabolic Pathways
It is known to be a useful synthetic intermediate, suggesting that it may be involved in various biochemical synthesis pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthaleneboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with boron tribromide followed by hydrolysis. Another method includes the palladium-catalyzed borylation of naphthalene using bis(pinacolato)diboron as the boron source.
Industrial Production Methods: In industrial settings, the production of 1-naphthaleneboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthaleneboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenes.
Substitution: It participates in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthalenes.
Substitution: Halogenated or nitro-substituted naphthalenes.
Comparación Con Compuestos Similares
- Phenylboronic acid: Used in similar cross-coupling reactions but with a simpler aromatic ring.
- 2-Naphthaleneboronic acid: Similar structure but with the boronic acid group attached to the second carbon of the naphthalene ring.
- 4-Biphenylboronic acid: Contains a biphenyl structure, offering different reactivity and applications.
Propiedades
IUPAC Name |
naphthalen-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMMCEUVDBVXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930396 | |
| Record name | Naphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13922-41-3 | |
| Record name | 1-Naphthylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13922-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalen-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
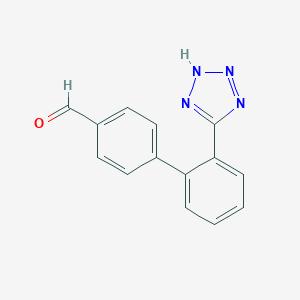
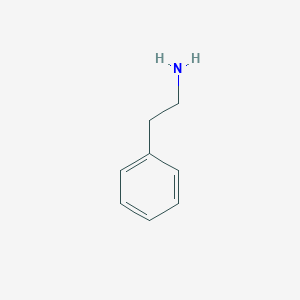

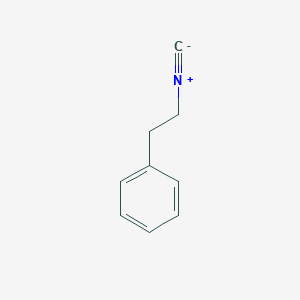

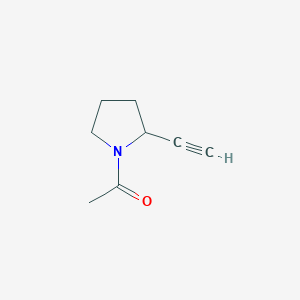

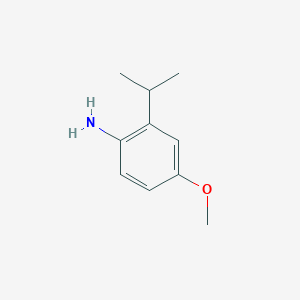
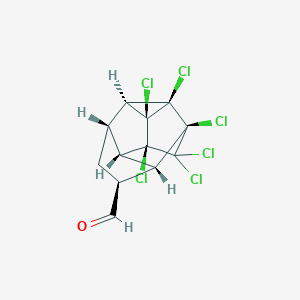
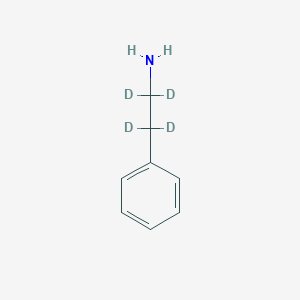
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
